ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate
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Overview
Description
Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate is a complex organic compound that belongs to the class of spiro compounds Spiro compounds are characterized by having two rings that share a single atom, creating a unique three-dimensional structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable naphthalene derivative with a cyclohexane derivative under acidic conditions, such as using sulfuric acid .
This can be done by reacting the spirocyclic intermediate with benzamidosulfanyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamidosulfanylmethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique spirocyclic structure allows it to fit into binding pockets of proteins, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Known for their biological activities, including anticancer and antimicrobial properties.
Spiroindoles: Used in drug design for their ability to interact with biological targets.
Spiro-azetidin-2-one: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
Ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1’-cyclohexane]-2-carboxylate stands out due to its specific combination of functional groups and spirocyclic structure, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 1-(benzamidosulfanylmethylamino)spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-2-31-25(30)22-23(27-18-32-28-24(29)19-11-5-3-6-12-19)21-14-8-7-13-20(21)17-26(22)15-9-4-10-16-26/h3,5-8,11-14,27H,2,4,9-10,15-18H2,1H3,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJYFROLUQBYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2CC13CCCCC3)NCSNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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